7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
CAS No.:
Cat. No.: VC15908899
Molecular Formula: C10H10BrFN2O
Molecular Weight: 273.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrFN2O |
|---|---|
| Molecular Weight | 273.10 g/mol |
| IUPAC Name | 7-bromo-6-fluoro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one |
| Standard InChI | InChI=1S/C10H10BrFN2O/c1-10(2)9(15)13-7-3-5(11)6(12)4-8(7)14-10/h3-4,14H,1-2H3,(H,13,15) |
| Standard InChI Key | BIYHHKOWXWPNTF-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(=O)NC2=CC(=C(C=C2N1)F)Br)C |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
7-Bromo-6-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one features a bicyclic quinoxaline core with substitutions at key positions:
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Bromine at the 7-position, enhancing electrophilic reactivity.
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Fluorine at the 6-position, contributing to electronic modulation and metabolic stability.
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Two methyl groups at the 3-position, inducing steric effects and influencing ring conformation .
The molecular formula is CHBrFNO, with a molar mass of 273.10 g/mol . The canonical SMILES representation (CN1C(C(=O)Nc2cc(F)c(Br)cc12)(C)C) and InChI key (CSLWVTDCROMCTJ-UHFFFAOYSA-N) provide unambiguous structural identification .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | CHBrFNO |
| Molar Mass | 273.10 g/mol |
| SMILES | CN1C(C(=O)Nc2cc(F)c(Br)cc12)(C)C |
| InChI Key | CSLWVTDCROMCTJ-UHFFFAOYSA-N |
Synthetic Methodologies
Photoredox Catalysis
A metal-free, visible-light-driven approach for constructing 3,3-disubstituted dihydroquinoxalin-2-ones utilizes 4CzIPN as a photocatalyst and trifluoroacetic acid (TFA) as an additive . This method facilitates tandem cyclization and alkylation using α-ketoesters and Hantzsch esters, yielding products in 47–93% efficiency. Adapting this protocol with 3,3-dimethyl-substituted precursors could provide a viable route to the target molecule.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, DMF, 0–20°C, 4 h | 92% |
| Photoredox Alkylation | 4CzIPN, TFA, visible light | 47–93% |
Comparative Analysis of Structural Analogs
7-Bromo-6-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
This analog substitutes the 3,3-dimethyl groups with a 4-methyl moiety, reducing steric bulk and altering ring puckering. Its molecular formula (CHBrFNO) and weight (259.08 g/mol) reflect these changes . Such modifications may influence solubility and target binding compared to the dimethyl variant.
6-Fluoroquinoxaline
Simplification to a non-brominated, non-alkylated structure (CHFN) results in decreased molecular complexity and potential bioavailability. The absence of bromine limits electrophilic reactivity, underscoring its role in the parent compound’s functionalization.
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